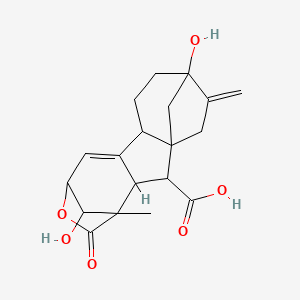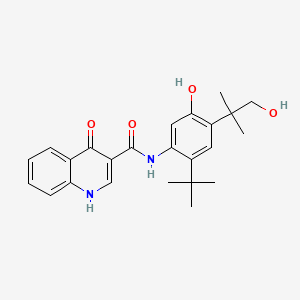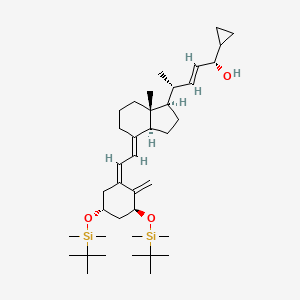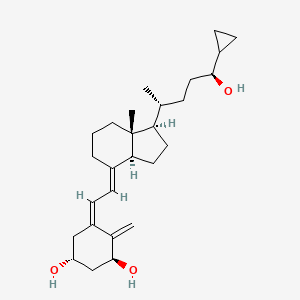
Fexofenadine D10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fexofenadine D10 is an internal standard used for the quantification of fexofenadine . Fexofenadine is a histamine H1 receptor antagonist . It is used to relieve the symptoms of hay fever (seasonal allergic rhinitis) and hives of the skin (chronic idiopathic urticaria) .
Synthesis Analysis
The retrosynthetic analysis of the fexofenadine molecule includes inventive synthetic steps such as ZnBr2-catalyzed transposition (rearrangement) of α-haloketones to terminal carboxylic acids and microbial oxidation of the non-activated C–H bond .
Molecular Structure Analysis
The molecular formula of Fexofenadine D10 is C32H29D10NO4 • HCl . The structure exhibits a two-dimensional hydrogen bond network .
Chemical Reactions Analysis
Fexofenadine D10 is deuterium labeled Fexofenadine .
Physical And Chemical Properties Analysis
Fexofenadine D10 is a solid with a white to off-white color . It has a melting point of 150-155°C . It is slightly soluble in DMSO and Methanol .
Wissenschaftliche Forschungsanwendungen
Improved Dissolution Rate and Intestinal Absorption
Another study aimed to enhance the dissolution and permeation of a low soluble, absorbable Fexofenadine Hydrochloride (FFH) by preparing solid dispersions using polyethylene glycol 20,000 (PEG 20,000) and poloxamer 188 as carriers . The solid dispersions of FFH prepared using PEG 20,000 and poloxamer 188 demonstrated improved dissolution and absorption than supplied FFH and could be used to improve the oral bioavailability of fexofenadine .
Population Pharmacokinetic (PK)–Pharmacodynamic (PD) Model
Research has also been conducted to explore the dosing regimen of Fexofenadine through the establishment of a Fexofenadine population pharmacokinetic (PK)–pharmacodynamic (PD) model . This study aimed to provide a quantitative pharmacometrics prediction for setting dosage regimen .
Safety And Hazards
Fexofenadine D10 should be handled with care. Protective measures such as wearing safety glasses with side shields, chemical splash goggles, or a full face shield may be necessary . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Fexofenadine maintains its beneficial profile on signs and symptoms of patients with allergic conditions, as well as its attributes as one of the major candidates for an ideal antihistamine medication .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": [ "Fexofenadine D10 can be synthesized using a multi-step process.", "The synthesis pathway involves the introduction of deuterium atoms at specific positions in the molecule.", "The key steps in the synthesis pathway include oxidation, reduction, and coupling reactions." ], "Starting Materials": [ "Benzene", "Ethyl acetate", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium carbonate", "Deuterium oxide", "Sodium cyanoborohydride", "4-chlorobenzaldehyde", "4-tert-butylphenylacetic acid", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "4-tert-butylphenylacetonitrile", "4-tert-butylphenylacetic acid chloride", "Aluminum chloride" ], "Reaction": [ "Step 1: Oxidation of 4-chlorobenzaldehyde to form 2,3-dichloro-5,6-dicyano-1,4-benzoquinone using aluminum chloride.", "Step 2: Reduction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 4-tert-butylphenylacetonitrile using sodium borohydride.", "Step 3: Coupling of 4-tert-butylphenylacetonitrile with deuterium oxide to form 4-tert-butylphenylacetonitrile-D10 using sodium cyanoborohydride.", "Step 4: Reduction of 4-tert-butylphenylacetic acid chloride to form 4-tert-butylphenylacetic acid using sodium borohydride.", "Step 5: Coupling of 4-tert-butylphenylacetic acid with 4-tert-butylphenylacetonitrile-D10 to form Fexofenadine D10 using sodium carbonate and hydrochloric acid." ] } | |
CAS-Nummer |
1215900-18-7 |
Produktname |
Fexofenadine D10 |
Molekularformel |
C32H29NO4D10 |
Molekulargewicht |
511.73 |
Aussehen |
White to Off-White Solid |
Reinheit |
0.98 |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
83799-24-0 (unlabelled) |
Synonyme |
4-[1-Hydroxy-4-[4-(hydroxydiphenyl-d10-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid |
Tag |
Fexofenadine |
Herkunft des Produkts |
United States |
Q & A
Q1: Why is Fexofenadine D10 used as an internal standard for Fexofenadine quantification in the LC-MS/MS method described in the research?
A1: The research utilizes Fexofenadine D10 as an internal standard due to its structural similarity to Fexofenadine. [] This similarity leads to comparable physicochemical behaviors during sample preparation and analysis. The difference in mass due to the ten deuterium atoms allows the mass spectrometer to differentiate between the analyte (Fexofenadine) and the internal standard (Fexofenadine D10). By comparing the signal ratios of the analyte and internal standard, the method corrects for potential variations during sample processing and ionization, ultimately enhancing the accuracy and precision of Fexofenadine quantification in plasma samples. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















